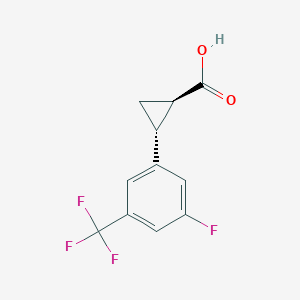
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is an organic compound with the molecular formula C13H11NO6S. . This compound is characterized by the presence of a nitrophenyl group and a furan ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with 2-((furan-2-ylmethyl)sulfonyl)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is purified using techniques such as crystallization, distillation, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds, particularly as an impurity in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl 2-(furfurylsulfinyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfanyl)acetate
- 4-Nitrophenyl 2-(furfurylsulfonyl)acetate
Uniqueness
4-Nitrophenyl 2-((furan-2-ylmethyl)sulfonyl)acetate is unique due to the presence of both a nitrophenyl group and a furan ring, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various chemical reactions and biological pathways, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C13H11NO7S |
|---|---|
Poids moléculaire |
325.30 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-(furan-2-ylmethylsulfonyl)acetate |
InChI |
InChI=1S/C13H11NO7S/c15-13(9-22(18,19)8-12-2-1-7-20-12)21-11-5-3-10(4-6-11)14(16)17/h1-7H,8-9H2 |
Clé InChI |
GJSSBBOQNVHYNV-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CS(=O)(=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)






![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)




![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)

